![molecular formula C12H9N3S B12255413 Pyrido[2,3-b][1,5]benzothiazepin-5-amine](/img/structure/B12255413.png)
Pyrido[2,3-b][1,5]benzothiazepin-5-amine
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Overview
Description
Pyrido[2,3-b][1,5]benzothiazepin-5-amine is a tricyclic heterocyclic compound featuring a pyridine ring fused with a benzothiazepine scaffold. This structure combines aromatic and sulfur-containing heterocyclic systems, conferring unique electronic and steric properties. The compound’s synthesis typically involves cyclocondensation reactions, such as the reaction of 2-chloronicotinic acid with 2-aminothiophenol under reflux conditions in the presence of thionyl chloride and pyridine . Derivatives of this core structure have been explored for diverse pharmacological activities, including antiviral (e.g., HIV inhibition), antimicrobial, and central nervous system (CNS) modulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[2,3-b][1,5]benzothiazepin-5-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-(bromomethyl)aziridines with o-aminobenzenethiol, leading to N-(2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)sulfonamides in the presence of potassium carbonate . This intramolecular recyclization reaction yields the desired benzothiazepine scaffold.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group (-NH₂) at the 5-position of the benzothiazepine ring is a reactive site for nucleophilic substitutions. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives .
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Acylation : Treatment with acetyl chloride or anhydrides forms N-acetylated products, enhancing solubility for pharmacological studies .
Table 1: Nucleophilic Substitution Reactions
Reactant | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Methyl iodide | K₂CO₃, DMF, 80°C, 6h | N-Methyl-pyrido-benzothiazepine | 78 | |
Acetic anhydride | Et₃N, CH₂Cl₂, RT, 2h | N-Acetyl derivative | 85 |
Cycloaddition and Ring-Opening Reactions
The fused pyridine-benzothiazepine system participates in cycloaddition and ring-opening reactions:
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Diels-Alder Reactions : The electron-deficient pyridine ring reacts with dienes (e.g., 1,3-butadiene) to form polycyclic adducts .
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Ring-Opening with Nucleophiles : Thiols or amines can cleave the thiazepine ring under acidic conditions, generating open-chain thioethers or amines .
Table 2: Cycloaddition Reaction Data
Diene | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
1,3-Butadiene | Toluene, 110°C, 12h | Hexacyclic adduct | 65 | |
Ethylene glycol | H₂SO₄, 60°C, 4h | Thioether derivative | 72 |
Condensation Reactions
The amino group facilitates condensations with carbonyl-containing reagents:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, which are precursors for metal complexes .
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Microwave-Assisted Reactions : Condensation with arylidenenitriles under microwave irradiation yields pyrano-fused derivatives efficiently .
Table 3: Condensation Reactions
Aldehyde/Nitrile | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Benzaldehyde | EtOH, Δ, 3h | Schiff base | 88 | |
p-Cl-Benzylidenenitrile | MW, 150°C, 20 min | Pyrano-benzothiazepine | 92 |
Oxidation and Reduction
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Oxidation : The sulfur atom in the thiazepine ring is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide or sulfone derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond in the thiazepine ring, yielding dihydro derivatives .
Table 4: Redox Reactions
Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
H₂O₂ (30%) | AcOH, RT, 2h | Sulfoxide | 68 | |
H₂, 10% Pd/C | EtOAc, 50 psi, 6h | Dihydro-pyrido-benzothiazepine | 90 |
Kinetic and Mechanistic Insights
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Reaction Kinetics : Substituents on the phenyl ring (e.g., electron-donating groups like -OCH₃) enhance reaction rates in nucleophilic substitutions due to increased electron density .
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in alkylation reactions by stabilizing transition states .
Key Findings from Research
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Microwave-assisted methods significantly reduce reaction times (e.g., from 6h to 20 minutes) while maintaining high yields (≥90%) .
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Electron-donating substituents on the benzothiazepine core improve reactivity in both nucleophilic and electrophilic reactions .
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The compound’s fused ring system stabilizes transition states in cycloadditions, enabling selective product formation .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of pyrido[2,3-b][1,5]benzothiazepin derivatives as anticancer agents. These compounds have been synthesized using green chemistry methods which enhance yield and reduce environmental impact.
Synthesis and Evaluation
A study demonstrated the synthesis of novel 1,5-benzothiazepine derivatives through a polyethylene glycol-mediated process. The synthesized compounds were evaluated for cytotoxic activity against various cancer cell lines:
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
2c | Hep G-2 | 3.29 ± 0.15 |
- | DU-145 | 15.42 to 41.34 |
The most promising compound (2c) exhibited potent activity compared to standard drugs used in cancer treatment, indicating the viability of these derivatives for further development as anticancer agents .
Enzyme Inhibition
Pyrido[2,3-b][1,5]benzothiazepin derivatives have also been investigated for their enzyme inhibitory properties, particularly against α-glucosidase.
In Vitro Studies
A series of derivatives were synthesized and tested for their inhibitory effects on α-glucosidase:
Compound | IC50 (µM) |
---|---|
2B | 2.62 ± 0.16 |
3B | 4.11 ± 0.32 |
Standard (Acarbose) | 37.38 ± 1.37 |
These results indicate that the synthesized compounds exhibit significantly higher inhibitory potency than the standard drug acarbose .
In Vivo Studies
In vivo evaluations demonstrated that selected derivatives effectively lowered blood glucose levels in diabetic models, suggesting their potential as antidiabetic agents:
Compound | Blood Glucose Level (mg/dL) |
---|---|
2B | 127.81 ± 4.23 |
3B | 132.11 ± 4.03 |
These findings underscore the therapeutic potential of pyrido[2,3-b][1,5]benzothiazepin derivatives in managing diabetes .
Antiviral Activity
Research has indicated that pyrido[2,3-b][1,5]benzothiazepin compounds may possess antiviral properties, particularly against HIV.
Clinical Relevance
Clinical studies are ongoing to evaluate the efficacy of these compounds in treating HIV infections and other viral diseases, highlighting their potential role in antiviral therapy .
Mechanism of Action
The mechanism of action of Pyrido[2,3-b][1,5]benzothiazepin-5-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate signaling pathways that control cell growth, differentiation, and apoptosis . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Structural Analogs and Pharmacological Profiles
Table 1: Structural Comparison of Pyrido-Fused Benzothiazepines and Related Compounds
Key Observations:
- Sulfur vs. Oxygen Substitution: Replacing sulfur in benzothiazepines with oxygen (e.g., benzoxazepines) alters electronic density and bioavailability.
- N-Oxide Functionality: Pyrido[2,3-b]pyrazine 1,4-dioxides and quinoxaline 1,4-dioxides demonstrate enhanced antibacterial activity due to increased electrophilicity from N-oxide groups, but this modification reduces CNS penetration compared to non-oxidized benzothiazepines .
Pharmacological Activity Comparison
Table 2: Antimicrobial Activity of Pyrido-Fused Compounds
Key Observations:
- Pyrido[2,3-b]pyrazine 1,4-dioxides exhibit broader-spectrum activity against Gram-negative bacteria and fungi compared to quinoxaline derivatives, likely due to enhanced lipophilicity from the pyridine moiety .
- This compound lacks direct antimicrobial data in the provided evidence, suggesting its primary applications lie in antiviral or CNS contexts .
Receptor Affinity and CNS Activity
Table 3: Receptor Binding Profiles of Benzothiazepine Derivatives
Key Observations:
- Pyrido[2,3-b][1,5]benzoxazepine derivatives show reduced D2 and 5-HT2 receptor affinity compared to dibenzazepine antipsychotics like clozapine, but their 5-HT2/D2 ratio aligns with atypical antipsychotic profiles .
Biological Activity
Pyrido[2,3-b][1,5]benzothiazepin-5-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, synthesis methods, and potential therapeutic applications.
Overview of this compound
This compound belongs to the benzothiazepine family, which is known for its significant biological properties. The structural framework includes a fused pyridine and benzothiazepine ring system that contributes to its unique pharmacological profile.
Biological Activities
The biological activities of this compound include:
- Antidiabetic Activity: Recent studies have shown that derivatives of benzothiazepines exhibit potent inhibitory effects on α-glucosidase. For instance, compounds synthesized from this scaffold demonstrated IC50 values ranging from 2.62 to 10.11 μM against α-glucosidase, significantly lower than the standard drug acarbose (IC50 = 37.38 μM) . In vivo studies indicated that these compounds effectively lowered blood glucose levels in diabetic models .
- Anticancer Properties: Research has indicated that halogen-substituted derivatives of benzothiazepines possess promising anticancer activities. For example, compounds exhibited IC50 values against prostate cancer cell lines (DU-145) ranging from 15.42 to 41.34 µM . The structure-activity relationship (SAR) studies suggest that specific substitutions enhance biological activity through improved binding to target proteins .
- Neuropharmacological Effects: Some derivatives have shown activity as serotonin receptor modulators. For instance, certain compounds increased 5-HT1A receptor activity while decreasing 5-HT2A receptor levels in the cerebral cortex . This suggests potential applications in treating mood disorders or anxiety.
Synthesis of Pyrido[2,3-b][1,5]benzothiazepin Derivatives
The synthesis of Pyrido[2,3-b][1,5]benzothiazepin derivatives typically involves cyclization reactions using starting materials like arylidenenitriles and thioketones. A common method involves the reaction of o-aminothiophenol with β-ketoesters under reflux conditions to yield various substituted benzothiazepines .
Case Study 1: Antidiabetic Activity
In a study evaluating the antidiabetic potential of synthesized benzothiazepines:
- Compounds Tested: 2B and 3B were highlighted for their significant blood glucose-lowering effects.
- Results: At doses of 10 mg/kg and 20 mg/kg, these compounds significantly reduced serum glucose levels compared to the control group .
Case Study 2: Anticancer Activity
A study on halogenated benzothiazepine derivatives showed:
- Cell Lines Tested: Prostate cancer (DU-145).
- Findings: The most active compound demonstrated an IC50 value of 15.42 µM against DU-145 cells, indicating strong anticancer potential .
Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Pyrido[2,3-b][1,5]benzothiazepin-5-amine, and how can reaction conditions be optimized?
- Methodological Answer : One-pot multicomponent reactions under solvent-free or alcohol-based conditions are commonly employed. For example, DMF at reflux achieves high yields (82–89%) by balancing kinetic and thermodynamic control of intermediates (e.g., pyrido[2,3-b]indole formation). Catalyst-free synthesis in alcohols (e.g., ethanol) is viable but requires extended reaction times . Key parameters include temperature, solvent polarity, and reaction duration (Table 1 in ).
Q. How can solubility challenges of this compound be addressed in biological assays?
- Methodological Answer : Solubility data from Handbook of Aqueous Solubility Data (CRC Press) suggests using co-solvents like DMSO or ethanol (≤5% v/v) to maintain compound stability. Adjusting pH to 6.5 with ammonium acetate buffers (as in ) can enhance aqueous solubility while avoiding precipitation.
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves planar heterocyclic systems (e.g., triazolopyridine derivatives in ). For purity, HPLC with UV detection at 254 nm is recommended .
Q. How can researchers screen for initial biological activity?
- Methodological Answer : Prioritize in vitro assays targeting pathways relevant to structural analogs, such as CDK8 inhibition (IC₅₀ values reported in ) or antimicrobial activity via broth microdilution (MIC ≤ 8 µg/mL in ). Use HEK293 or HepG2 cell lines for cytotoxicity screening (IC₅₀ < 10 µM indicates promise ).
Advanced Research Questions
Q. How do kinetic vs. thermodynamic factors influence the regioselectivity of Pyrido[2,3-b]benzothiazepine synthesis?
- Methodological Answer : Reaction temperature dictates pathway dominance. At lower temperatures (<80°C), kinetic control favors intermediates like pyrido[2,3-b]indole (Product A), while higher temperatures (>100°C) shift equilibrium toward thermodynamically stable isomers (Product B). Monitor time-dependent product ratios via LC-MS to optimize conditions .
Q. What strategies resolve contradictory data in catalyst-free vs. catalyzed synthesis?
- Methodological Answer : Discrepancies arise from solvent polarity and nucleophilicity. For example, alcohol solvents (e.g., ethanol) enable catalyst-free cyclization via hydrogen bonding, whereas polar aprotic solvents (e.g., DMF) require base catalysts (K₂CO₃) to deprotonate intermediates. Validate pathways using isotopic labeling (¹⁵N tracing) .
Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?
- Methodological Answer : Molecular docking (AutoDock Vina) against CDK8’s ATP-binding pocket (PDB: 5FGK) identifies substituents improving binding affinity (e.g., fluorophenyl groups). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Prioritize derivatives with ΔG < −9 kcal/mol .
Q. What experimental approaches validate the role of Pyrido[2,3-b]benzothiazepines in modulating JAK2/STAT3 signaling?
- Methodological Answer : Use siRNA knockdown in hepatocellular carcinoma (HCC) models to confirm target specificity. Quantify IL-6 secretion (ELISA) and STAT3 phosphorylation (Western blot) post-treatment. In vivo, xenograft mice treated with 25 mg/kg/day show reduced tumor volume (p < 0.01 vs. control) .
Properties
Molecular Formula |
C12H9N3S |
---|---|
Molecular Weight |
227.29 g/mol |
IUPAC Name |
pyrido[2,3-b][1,5]benzothiazepin-5-amine |
InChI |
InChI=1S/C12H9N3S/c13-11-8-4-3-7-14-12(8)16-10-6-2-1-5-9(10)15-11/h1-7H,(H2,13,15) |
InChI Key |
XSVYHVZKBBQCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=C(S2)N=CC=C3)N |
Origin of Product |
United States |
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